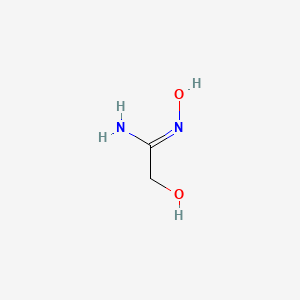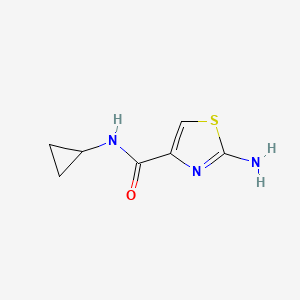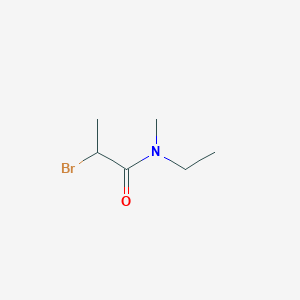![molecular formula C10H9BrN2 B1520598 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014614-11-9](/img/structure/B1520598.png)
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. It has a CAS Number of 1476077-92-5 and a linear formula of C10H9BrN2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” includes a bromine atom and a cyclopropyl group . The InChI code for this compound is 1S/C10H9BrN2/c11-9-3-5-12-10-8(9)4-6-13(10)7-1-2-7/h3-7H,1-2H2 .Aplicaciones Científicas De Investigación
FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent FGFR inhibitors. These compounds are designed to bind to the hinge region of FGFRs, which are a family of receptor tyrosine kinases involved in various biological processes including cell growth, angiogenesis, and tissue repair. Inhibiting FGFRs can be beneficial in treating cancers that exhibit abnormal FGFR activity .
Immunomodulators
These derivatives have also been synthesized and evaluated as immunomodulators targeting JAK3, a protein important for the signaling of immune cells. They show potential in treating immune diseases and could be used in organ transplantation to prevent rejection .
CDK8 Inhibitors
Another application is their use as CDK8 inhibitors, particularly against colorectal cancer. CDK8 is a kinase that plays a role in transcription and is implicated in the proliferation of cancer cells. Inhibiting CDK8 can disrupt cancer cell growth .
Agrochemicals
The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for applications directed toward agrochemicals. These compounds could potentially be used to develop new pesticides or herbicides .
Propiedades
IUPAC Name |
4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWEGBWYUUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672166 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1014614-11-9 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)




